N-Nitroso Sarcosine Methyl Ester
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Overview
Description
. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological processes.
Mechanism of Action
Target of Action
N-Nitrososarcosine Methyl Ester, also known as N-Nitroso Sarcosine Methyl Ester or Methyl N-methyl-N-nitrosoglycine, is a carcinogenic compound It is known that n-nitrosamines, a class of compounds to which n-nitrososarcosine methyl ester belongs, interact with dna and form covalent addition products (dna adducts) that play a central role in carcinogenesis .
Mode of Action
The mode of action of N-Nitrososarcosine Methyl Ester involves metabolic activation and interaction with DNA .
Biochemical Pathways
The biochemical pathways affected by N-Nitrososarcosine Methyl Ester are primarily related to DNA damage and repair .
Pharmacokinetics
It is known that n-nitrosamines undergo metabolic activation via the cytochrome p450 system .
Result of Action
This can contribute to the development of cancer. For example, rat studies have suggested esophageal carcinogenicity of the NSAR derivative N-nitrososarcosine ethyl ester .
Action Environment
The action, efficacy, and stability of N-Nitrososarcosine Methyl Ester can be influenced by various environmental factors. For instance, continuous doses of nitrosamines are usually more effective than pulsed doses . Furthermore, the presence of two stereoisomers, E- and Z-NSAR, is well-known, and the mass spectrometric responses of the isomers differ by a factor of approximately two . This suggests that the isomer ratio is unstable in freshly prepared standard solutions, which could influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-methyl-N-nitrosoglycine can be synthesized through the nitrosation of sarcosine. The process involves the reaction of sarcosine with nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound.
Industrial Production Methods
Industrial production of Methyl N-methyl-N-nitrosoglycine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The nitrosation reaction is carefully monitored to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-N-nitrosoglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of Methyl N-methyl-N-nitrosoglycine can lead to the formation of amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .
Scientific Research Applications
Methyl N-methyl-N-nitrosoglycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: The compound is studied for its potential biological effects, including its role as a carcinogen.
Medicine: Research is ongoing to understand its impact on human health and its potential use in medical diagnostics.
Industry: It is used in the production of various chemicals and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Methyl N-methyl-N-nitrosoglycine is similar to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the particular biological effects it induces .
List of Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomethylurea (NMU)
- N-nitrosopyrrolidine (NPYR)
These compounds share similar nitrosamine structures but differ in their specific chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[methyl(nitroso)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQTFSANJGRHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199906 |
Source
|
Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51938-19-3 |
Source
|
Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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